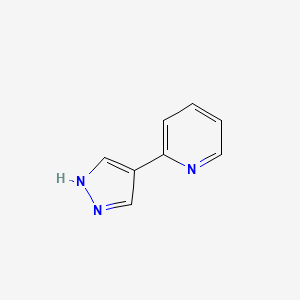

2-(1H-pyrazol-4-yl)pyridine

描述

Structural Features and Electronic Properties of Pyrazole-Pyridine Scaffolds

The core structure of 2-(1H-pyrazol-4-yl)pyridine consists of a pyridine (B92270) ring substituted at the 2-position with a 1H-pyrazol-4-yl group. The pyrazole (B372694) moiety is a five-membered aromatic ring with two adjacent nitrogen atoms. globalresearchonline.net One nitrogen atom is pyrrole-like and acidic, with its lone pair of electrons contributing to the aromatic system, while the other is pyridine-like and basic, with its lone pair in an sp2 hybrid orbital. globalresearchonline.net The pyridine ring is an electron-deficient aromatic system.

The structural and electronic properties of pyrazole-pyridine scaffolds can be fine-tuned by introducing different substituents onto either the pyrazole or pyridine rings. This modularity allows chemists to systematically modify the molecule's steric and electronic characteristics to optimize its function for a specific application, such as enhancing its binding affinity to a biological target or altering its photophysical properties. researchgate.net

Historical Development and Contemporary Significance in Organic and Medicinal Chemistry

The interest in pyrazole-containing compounds dates back to the late 19th century, but their popularity in medicinal chemistry has surged since the early 1990s. researchgate.net Pyrazole derivatives are now integral components of numerous FDA-approved drugs with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and anticoagulant effects. nih.gov

The development of synthetic methods to create pyrazole-pyridine scaffolds has been a key focus of organic chemists. Various strategies exist, including the condensation of a 2-acetylpyridine (B122185) with a dimethylformamide dimethyl acetal (B89532) followed by reaction with hydrazine (B178648), and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. researchgate.netnih.gov These methods provide efficient access to a diverse library of this compound derivatives.

In contemporary medicinal chemistry, this compound and its derivatives are being extensively investigated for their potential as therapeutic agents. A significant area of research is their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.govresearchgate.net M4 mAChR is a promising target for the treatment of neuropsychiatric disorders like schizophrenia. researchgate.net Structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives have led to the discovery of potent and selective M4 PAMs. nih.gov

Furthermore, the pyrazole scaffold is recognized for its role in the design of protein kinase inhibitors, which are crucial in targeted cancer therapies. mdpi.com The ability of the pyrazole-pyridine framework to act as a bioisosteric replacement for other chemical groups has made it a valuable tool in drug design. mdpi.com Researchers continue to explore the vast chemical space of this compound derivatives to uncover new compounds with improved efficacy and safety profiles for a variety of diseases. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOXPYYAVFDCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393826 | |

| Record name | 2-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-75-9 | |

| Record name | 2-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439106-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrazol 4 Yl Pyridine and Analogues

Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of the 2-(1H-pyrazol-4-yl)pyridine scaffold relies on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Several modern synthetic methodologies have been employed to achieve this, including multicomponent reactions, palladium-catalyzed cross-coupling reactions, and one-pot procedures.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrazole-substituted pyridines in a single step, enhancing atom economy and reducing waste. mdpi.comnih.gov These reactions combine three or more starting materials to form a final product that incorporates portions of all the initial reactants.

For instance, a one-pot, three-component condensation of triazole pyrazolyl aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) has been utilized to synthesize a series of 2,4,6-triarylpyridines with a pyrazole (B372694) substituent. bohrium.com This method is noted for its high yields and reduced reaction times. bohrium.com Another example involves the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in an aqueous medium catalyzed by indium(III) chloride. rsc.org This approach has proven effective for creating new N-fused heterocyclic products in good to excellent yields. rsc.org

Similarly, pyrano[2,3-c]pyrazole derivatives have been synthesized via a four-component reaction of aldehydes, hydrazine (B178648) hydrate (B1144303), β-ketoesters, and enolizable active methylene (B1212753) compounds. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, imine-enamine tautomerism, and O-cyclization. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Triazole pyrazolyl aldehydes, acetophenones, ammonium acetate | N/A | 2,4,6-triarylpyridines with pyrazole substituent | Moderate to good | bohrium.com |

| 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketones | InCl3, microwave, water | Pyrazolo[3,4-b]pyridine derivatives | Good to excellent | rsc.org |

| Aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine, aqueous medium, room temperature | Pyrano[2,3-c]pyrazole derivatives | 85-93% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex.

The Suzuki-Miyaura reaction has been successfully employed for the arylation of pyrazole rings. For example, 4-substituted-arylpyrazoles have been synthesized via a microwave-promoted Suzuki cross-coupling reaction, which offers mild reaction conditions, high yields, and short reaction times. researchgate.net In one study, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) was arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to produce novel pyrimidine (B1678525) analogs. mdpi.com The efficiency of these reactions can be influenced by the electronic properties of the coupling partners, with electron-rich boronic acids often providing better yields. mdpi.com

Bulky pyrazole-based ligands have been synthesized and used to create bis(pyrazolyl)palladium(II) complexes that serve as effective pre-catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org For instance, a phenyl-bearing pre-catalyst demonstrated high conversion rates of bromobenzene (B47551) and phenylboronic acid to biphenyl. rsc.org

| Substrates | Catalyst System | Product | Yield | Reference |

| Pyrazole triflates, Aryl boronic acids | Palladium catalyst, dppf ligand | 4-Arylpyrazoles | N/A | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine, Aryl/heteroaryl boronic acids | Pd(PPh3)4, K3PO4, 1,4-Dioxane | Arylated pyrimidine analogs | Good | mdpi.com |

| Bromobenzene, Phenylboronic acid | Bis(pyrazolyl)palladium(II) complex | Biphenyl | 98% conversion | rsc.org |

One-Pot Synthetic Procedures

One-pot syntheses combine multiple reaction steps in a single flask without isolating intermediates, which can significantly improve efficiency and reduce waste. mdpi.com These procedures are particularly valuable for constructing complex heterocyclic systems.

A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been reported to produce products in good yields. organic-chemistry.org Another efficient one-pot protocol involves the condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate using sodium acetate as a catalyst to form 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones. bohrium.com

Furthermore, a one-pot, copper-free Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine (B42293) under microwave irradiation affords 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines in high yields. beilstein-journals.org

Functionalization and Derivatization Pathways on the Pyrazole and Pyridine (B92270) Moieties

Once the core this compound structure is assembled, further functionalization of both the pyrazole and pyridine rings can be achieved to modulate the compound's properties.

Direct C-H alkenylation of pyrazoles has been accomplished using a palladium catalyst with a pyridine ligand. acs.org This method allows for the introduction of various activated alkenes at the C4 position of the pyrazole ring. acs.org Sequential C-H alkenylation and cyclization reactions can then lead to the formation of fused bicyclic pyrazoles. acs.org

Functionalization of the pyridine ring can be achieved through various substitution reactions. For example, 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives can be functionalized at the 4-position of the pyridine ring with groups like carboxylates and esters. mdpi.com The reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) can lead to the formation of either a 1H-pyrazole-3-carboxamide derivative or a 3H-imidazo[4,5-b]pyridine derivative, depending on the reaction conditions. nih.gov

Regioselectivity and Reaction Mechanism Elucidation in Synthesis

Controlling regioselectivity is a critical aspect of synthesizing unsymmetrical pyrazoles. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially lead to two different regioisomeric pyrazoles. conicet.gov.ar

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to significantly increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, favoring the formation of one regioisomer over the other. conicet.gov.ar Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been found to improve regioselectivity in the condensation of arylhydrazine hydrochlorides with 1,3-diketones. thieme-connect.com

Mechanistic studies suggest that the formation of pyrazoles from hydrazones and nitroolefins proceeds through a stepwise cycloaddition mechanism. organic-chemistry.org The stereochemistry of the key pyrazolidine (B1218672) intermediate has been investigated to support this proposed pathway. organic-chemistry.org Similarly, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to pyrazoles under mild conditions. acs.org

| Reaction | Conditions/Reagents | Key Finding | Reference |

| 1,3-diketone + methylhydrazine | Fluorinated alcohols (TFE, HFIP) | Increased regioselectivity of pyrazole formation | conicet.gov.ar |

| Arylhydrazine hydrochloride + 1,3-diketone | Aprotic polar solvents (DMAc) | Improved regioselectivity | thieme-connect.com |

| Hydrazones + nitroolefins | Strong base (t-BuOK), then strong acid (TFA) | Reversed, exclusive 1,3,4-regioselectivity | organic-chemistry.org |

| 2-Alkynyl-1,3-dithianes + sydnones | Base-mediated [3+2] cycloaddition | Excellent regioselectivity | acs.org |

Coordination Chemistry of 2 1h Pyrazol 4 Yl Pyridine Based Ligands

Design Principles for Pyrazole-Pyridine Chelating Ligands

The design of pyrazole-pyridine chelating ligands is centered around the strategic combination of pyrazole (B372694) and pyridine (B92270) rings to create specific coordination environments for metal ions. These ligands can act as bidentate, tridentate, or even higher-denticity donors depending on the substitution pattern and the presence of additional coordinating groups. researchgate.netmdpi.com The versatility in their design allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

Key design principles include:

Substitution on the Pyridine and Pyrazole Rings: Introducing substituents on the pyridine or pyrazole rings can modulate the ligand's electron-donating ability, steric bulk, and potential for secondary interactions like hydrogen bonding or π-stacking. researchgate.net For instance, functionalizing the 4-position of the pyridine ring allows for the introduction of various groups without significantly disturbing the primary coordination sphere. mdpi.commdpi.com

Bridging Units: Linking two or more pyrazolyl-pyridine units through organic spacers creates polydentate ligands capable of forming polynuclear complexes, helicates, or coordination cages. acs.orgrsc.orgnih.govrsc.org The nature of the spacer—its flexibility, length, and geometry—plays a crucial role in dictating the final architecture of the self-assembled structure. acs.org

Protic Pyrazole Groups: The presence of a protic pyrazole N-H group can be exploited for hydrogen bonding interactions, which can influence the crystal packing and supramolecular assembly of the complexes. researchgate.netwhiterose.ac.uk This feature is particularly important in the design of spin-crossover materials. researchgate.net

The synthesis of these ligands often involves well-established organic reactions such as Suzuki or Sonogashira coupling to functionalize dihalogenated pyridine precursors. nih.govnih.gov The strategic choice of synthetic routes allows for the creation of a diverse library of ligands with tailored properties for specific applications in coordination chemistry. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The coordination chemistry of 2-(1H-pyrazol-4-yl)pyridine-based ligands has been extensively explored with a variety of metal ions, leading to the synthesis and characterization of numerous novel complexes.

Transition Metal Complexes with Pyrazolyl-Pyridyl Ligands (e.g., Fe(II), Ru(II), Pd(II), Pt(II), Zn(II))

Iron(II) Complexes: Iron(II) complexes of pyrazolyl-pyridine ligands are of particular interest due to their potential to exhibit spin crossover (SCO) behavior. rsc.orgnih.govacs.org The synthesis typically involves the reaction of an iron(II) salt, such as Fe[BF₄]₂·6H₂O, with the desired ligand in a suitable solvent like nitromethane (B149229) or acetone. nih.gov The resulting complexes can be isolated as crystalline solids and their magnetic properties are highly sensitive to factors like the ligand's substituents, counter-anions, and the presence of solvent molecules in the crystal lattice. nih.govtandfonline.comrsc.org

Ruthenium(II) Complexes: Ruthenium(II) complexes bearing pyrazolyl-pyridine ligands have been synthesized and investigated for their catalytic and photophysical properties. acs.orgnih.gov A common synthetic route involves the reaction of a suitable ruthenium precursor, such as cis-Ru(bipy)₂(Cl)₂·2H₂O or [Ru(p-cymene)Cl₂]₂, with the pyrazolyl-pyridine ligand. nih.govresearchgate.net These complexes have shown high catalytic activity in processes like transfer hydrogenation of ketones. acs.orgdicp.ac.cn The synthesis of both mononuclear and dinuclear ruthenium complexes has been reported. nih.gov

Palladium(II) and Platinum(II) Complexes: The coordination of pyrazolyl-pyridine ligands to Pd(II) and Pt(II) has been studied, leading to the formation of square-planar complexes. publish.csiro.auub.edu The synthesis of these complexes is typically achieved by reacting the ligand with a precursor like [MCl₂(CH₃CN)₂] (where M = Pd or Pt). publish.csiro.au The resulting complexes have been characterized by various techniques, including X-ray crystallography, which confirms the bidentate chelation of the ligand to the metal center. publish.csiro.aursc.org

Zinc(II) Complexes: Zinc(II) complexes with pyrazolyl-pyridine ligands have been prepared to explore their structural diversity and potential applications, for instance as metallomesogens. rsc.orgresearchgate.net The reaction of a zinc(II) salt, such as Zn(ClO₄)₂·6H₂O or Zn(NO₃)₂, with the ligand yields complexes with either tetrahedral or octahedral coordination geometries, depending on the stoichiometry of the reactants. rsc.orgresearchgate.netlongdom.org These complexes can form a range of structures from simple mononuclear species to more complex polynuclear assemblies. acs.orgnih.gov

Coordination Behavior with Lanthanide and Actinide Ions

The coordination chemistry of pyrazolyl-pyridine ligands has been extended to include f-block elements.

Lanthanide Complexes: The complexation of lanthanide ions with these ligands has been investigated. For example, solid-state compounds of the type [Ln(C5-BPP)(NO₃)₃(DMF)] (where Ln = Sm(III), Eu(III) and C5-BPP = 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine) have been synthesized and characterized. acs.org These studies are often motivated by the potential application of these ligands in the separation of actinides from lanthanides in used nuclear fuel. acs.orgiaea.org

Actinide Complexes: The interaction of pyrazolyl-pyridine ligands with trivalent actinide ions, such as Am(III) and Cm(III), has been explored. acs.org The ligand C5-BPP has demonstrated the ability to extract Am(III) from acidic solutions with significant selectivity over Eu(III). acs.org Spectroscopic and structural studies have been conducted to understand the nature of the actinide-ligand bonding and the stoichiometry of the complexes formed in solution. acs.orgacs.org

Structural Elucidation of Metal-Ligand Architectures

X-ray crystallography has been an indispensable tool for elucidating the intricate three-dimensional structures of metal complexes derived from this compound-based ligands. These studies have revealed a remarkable diversity of coordination architectures.

In mononuclear complexes, the pyrazolyl-pyridine ligand typically acts as a bidentate or tridentate chelator. For instance, in square-planar Pd(II) and Pt(II) complexes, the ligand coordinates in a bidentate fashion through the nitrogen atoms of the pyridine and pyrazole rings. publish.csiro.au In octahedral Fe(II) complexes, two or three ligands coordinate to the metal center, leading to [Fe(L)₂]²⁺ or [Fe(L)₃]²⁺ species. nih.govtandfonline.com

The use of bridging pyrazolyl-pyridine ligands has led to the formation of more complex supramolecular structures. Dinuclear double helicates, metallamacrocycles, and one-dimensional coordination polymers have been observed in Ag(I) complexes. rsc.orgrsc.org Furthermore, tetradentate ligands containing two pyrazolyl-pyridine units have been shown to self-assemble with transition metal dications into elaborate dodecanuclear and tetranuclear coordination cages. acs.orgnih.gov The formation of these cages is influenced by factors such as the metal ion, the counterion, and intermolecular interactions like π-stacking. acs.orgnih.gov

Hydrogen bonding plays a significant role in directing the solid-state assembly of these complexes, especially when protic pyrazole N-H groups are present. whiterose.ac.uknih.govtandfonline.com These interactions can link individual complex units into higher-dimensional networks. whiterose.ac.uk

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds based on this compound ligands are highly dependent on the choice of the metal ion and the specific ligand design.

Spin Crossover Phenomena in Iron(II) Complexes

A significant area of research has focused on the spin crossover (SCO) properties of iron(II) complexes with these ligands. nih.govrsc.orgrsc.org SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. acs.orgsci-hub.se

Iron(II) complexes of the type [Fe(L)₂]²⁺, where L is a bidentate or tridentate pyrazolyl-pyridine ligand, are particularly prone to exhibiting SCO. nih.govacs.orgrsc.org The transition temperature (T₁/₂) at which the LS and HS states are equally populated can be finely tuned by modifying the ligand structure. rsc.orgrsc.org For example, the introduction of different substituents on the ligand can alter the ligand field strength, thereby influencing the SCO behavior. rsc.orgnih.gov

The cooperativity of the spin transition, which determines whether the transition is gradual or abrupt with thermal hysteresis, is influenced by intermolecular interactions within the crystal lattice. nih.govrsc.org In some cases, the SCO transition is accompanied by a crystallographic phase change. nih.gov The presence of solvent molecules in the crystal lattice can also have a profound effect on the magnetic properties, with desolvation sometimes leading to a significant change in the SCO behavior. nih.gov Light-induced excited spin-state trapping (LIESST), where the metastable HS state can be populated at low temperatures by irradiation with light, has also been observed in these systems. acs.orgacs.orguio.no

Table of Spin Crossover Properties for Selected Iron(II) Complexes

| Complex | Solvent | T₁/₂ (K) | Hysteresis (K) | Reference |

|---|---|---|---|---|

| [Fe(L1)₂][BF₄]₂·Me₂CO | Acetone | ~160 | 22 | nih.gov |

| [Fe(L1)₂][BF₄]₂·sf | Solvent-free | Low Temperature | 30-38 | nih.gov |

| Fe(tpp)₂₂ | - | 287 | - | rsc.org |

| [Fe(3-bpp)₂]Br₂ | Acetone-water | 277 | - | rsc.org |

| Fe(3-bpp)₂₂ | Acetone-water | 259 | - | rsc.org |

| Fe(bppCONH₂)₂₂ | - | T↑=481, T↓=461 | 20 | rsc.org |

| Fe(bppCONH₂)₂₂ | - | T↑=459, T↓=445 | 14 | rsc.org |

L1 = 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine tpp = 2-(1-butyl-1H-1,2,3-triazol-4-yl)-6-(1H-pyrazol-1-yl)pyridine 3-bpp = 2,6-di{pyrazol-3-yl}pyridine bppCONH₂ = 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide

Supramolecular Assembly and Coordination Architectures

The assembly of coordination compounds based on this compound and its derivatives is a testament to the principles of crystal engineering and supramolecular chemistry. The final architecture is intricately directed by a combination of factors including the coordination geometry of the metal ion, the specific design of the ligand, and the subtle interplay of non-covalent interactions. conicet.gov.arnih.gov These interactions, primarily hydrogen bonding and π-π stacking, along with the influence of counter-anions and solvent molecules, guide the self-assembly process to yield a remarkable diversity of structures. conicet.gov.armdpi.com These structures range from discrete, finite assemblies like cages and dimers to infinite, extended networks such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.govmdpi.com

Role of Hydrogen Bonding

Hydrogen bonding is a pivotal force in the supramolecular organization of pyrazolyl-pyridine complexes. The pyrazole N-H group is a consistent and reliable hydrogen bond donor, frequently participating in both intramolecular and intermolecular interactions that define the crystal packing.

In some 2-pyridyl pyrazoles, a five-membered ring intramolecular hydrogen bond of the N–H···N(pyridine) type is observed. acs.org More commonly, intermolecular hydrogen bonds dictate the extended structure. For instance, in iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, intermolecular hydrogen bonding between the complex cations and associated anions or solvent molecules leads to the formation of well-defined, higher-order structures. rsc.orgwhiterose.ac.uk These include one-dimensional (1D) ladder structures and complex homochiral self-penetrating helical networks. rsc.orgwhiterose.ac.uk

Table 1: Examples of Hydrogen Bonding in Pyrazolyl-Pyridine Based Complexes

| Compound/Ligand Family | Interacting Groups | Resulting Architecture/Effect | Reference(s) |

|---|---|---|---|

| 2-Pyridyl pyrazoles | Intramolecular N–H···N(pyridine) | Formation of a five-membered ring | acs.org |

| Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives | Cation-anion/solvent H-bonding | 1D ladder, helical networks | rsc.orgwhiterose.ac.uk |

| 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine | Intermolecular C—H···N | Crystal packing stabilization | nih.gov |

| 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine-Fe(II) complexes | Anion-methanol H-bonding | Discrete hydrogen-bonded assemblies | mdpi.com |

| fac-tris(pyrazolyl-pyridine)ruthenium(II) dimer | Inter-complex N-H···N- | Hydrogen-bonded dimeric structure | rsc.org |

| Ni(II) complex with 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)-6-(1H-pyrazol-1-yl)pyridine | Ligand-anion H-bonding | Stabilization of crystal lattice | researchgate.net |

Influence of π-π Stacking

The aromatic nature of the pyridine and pyrazole rings makes π-π stacking a significant contributor to the stability and structure of their coordination compounds. These interactions can occur between ligands of adjacent complex units or even between the ligand and a suitable counter-ion. conicet.gov.ar

In a 2D coordination polymer based on a copper(II) complex with 4-[5-(1H-pyrazol-4-yl)-4H- mdpi.comdntb.gov.uamdpi.comtriazol-3-yl]-pyridine, strong interlayer π–π stacking interactions are observed, which help to organize the 2D sheets into a 3D supramolecular architecture. rsc.org Similarly, chiral 2D sheets in a cobalt(II) coordination polymer associate through substantial π–π stacking interactions. acs.org The geometry of these interactions can vary, with research identifying weak, parallel-displaced stacking between phenyl groups on neighboring complexes. mdpi.com In some ruthenium complexes, donor-acceptor interactions are facilitated by stacking between a deprotonated, electron-rich pyrazolyl ring and a neutral pyrazolyl ring on an adjacent unit, with interplanar separations around 3.3 Å. rsc.org The combination of multiple non-covalent forces is also common, where π-π stacking works in concert with hydrogen bonding and anion-π interactions to form stable supramolecular assemblies. conicet.gov.ar

Table 2: Representative π-π Stacking Interactions

| Compound/Ligand Family | Interacting Moieties | Architectural Influence | Reference(s) |

|---|---|---|---|

| [Cu(HL1)2(Mo8O26)]·5H2O | Pyridyl-triazolyl rings of adjacent ligands | Strong interlayer stacking in a 2D CP | rsc.org |

| poly-[Co(H2L1)(L2)(OH2)] | Naphthalene and pyrazole rings | Association of chiral 2D sheets | acs.org |

| [Fe(LO−)2AgNO3BF4•CH3OH]n | Dichlorophenyl and p-cyanophenyl groups | Weak parallel-displaced stacking | mdpi.com |

| Ru(LH)3Ru(L−)3 | Deprotonated and neutral pyrazolyl rings | Stabilizes hydrogen-bonded dimer | rsc.org |

| Ni(H2O)5(DMAP) | DMAP and Isophthalate ions | Cooperative stabilization of a trimer | conicet.gov.ar |

Formation of Discrete Supramolecular Assemblies

The process of self-assembly can lead to the formation of discrete, closed supramolecular structures with well-defined shapes and sizes, such as cages, helicates, and metallacycles. ub.edubohrium.com The stoichiometry of the metal and ligand, as well as the ligand's geometry, are critical in directing the formation of these elegant architectures.

A notable example is the self-assembly of a substituted pyrazolyl-pyridine ligand with cobalt(II), which results in a tetrahedral M4L6 cage. nih.gov In this structure, six bridging ligands connect four metal vertices, creating an internal cavity that encapsulates a counter-anion. nih.gov The external surface of the cage can also be functionalized. mdpi.com Another example involves the reaction of silver(I) salts with bis(pyrazol-1-yl)(pyridine-4-yl)methane, which yields box-like cyclic M2L2 dimers. acs.org The formation of such discrete structures is highly dependent on reaction conditions and the nature of the components; for instance, the choice of anion can determine whether a discrete box or an infinite helical polymer is formed. acs.org Dinuclear triple-stranded helicates and pentametallic assemblies have also been synthesized using various bis- and tris-(pyrazolyl)azine derivatives. ub.edursc.org

Table 3: Examples of Discrete Supramolecular Architectures | Complex Formula/Name | Metal Ion(s) | Ligand | Resulting Architecture | Reference(s) | | --- | --- | --- | --- | | Co4(L)6-ClO47 | Co(II) | 4-benzyl-2-[1-(2-{[3-(4-benzylpyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzyl)-1H-pyrazol-3-yl]pyridine | M4L6 Tetrahedral Cage | nih.gov | | M8L12 Cubic Cage | e.g., Cd(II) | Derivatives of bis(pyrazolyl-pyridine) | M8L12 Cubic Cage | mdpi.com | | [Ag2(L1)2]2+ | Ag(I) | bis(pyrazol-1-yl)(pyridine-4-yl)methane (L1) | M2L2 Box-like Cyclic Dimer | acs.org | | [Ag5(μ3-tpym)4][BF4]5 | Ag(I) | 2,4,6-tri(pyrazol-1-yl)pyrimidine (tpym) | Pentametallic molecular square | rsc.org | | X@[Fe(L2)3]2 (X = Cl, Br, I) | Fe(II) | 1,3-bis(3-(quinolin-2-yl)-1H-pyrazol-5-yl)-benzene (L2) | Supramolecular Dimer | rsc.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The directional binding capabilities of pyrazolyl-pyridine ligands make them exceptional building blocks for constructing infinite, multidimensional networks known as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comdiva-portal.orgresearchgate.net These materials are of great interest due to their structural regularity and potential for porosity. The connectivity of the ligand and the coordination geometry of the metal ion determine the topology and dimensionality of the resulting network, which can be 1D, 2D, or 3D. researchgate.netacs.org

A variety of CPs have been synthesized, including 1D chains, 2D layered sheets, and complex 3D interpenetrated networks. mdpi.comacs.orgacs.org For example, copper(I) iodide complexes with ((pyridyl)-1-pyrazolyl)pyridine ligands have been shown to form 1D and 2D polymers whose final structure is highly dependent on the substitution pattern of the ligand. researchgate.netacs.org

In the realm of MOFs, this compound-based ligands have been used to create robust and functional materials. A well-known example is MAF-36, [Cu2(pypz)2] (where Hpypz = 4-(1H-pyrazol-4-yl)pyridine), a flexible MOF that can transform from a structure with 1D channels to one with discrete small cavities upon template removal. nih.gov This demonstrates guest-driven flexibility and shape-memory behavior. nih.gov Other research has focused on incorporating pyrazole-based linkers into highly stable frameworks, such as pyrazolate-based porphyrinic MOFs (e.g., PCN-601, PCN-602) which exhibit exceptional chemical stability, even in strongly alkaline solutions. researchgate.net The functionalization of the pyrazole-pyridine scaffold continues to be a fruitful strategy for developing novel MOFs with tailored properties and topologies. diva-portal.orgrsc.org

Table 4: Selected Coordination Polymers and MOFs | Framework/Complex Name | Metal Ion(s) | Ligand | Dimensionality/Topology | Key Feature | Reference(s) | | --- | --- | --- | --- | --- | | MAF-36 ([Cu2(pypz)2]) | Cu(II) | 4-(1H-pyrazol-4-yl)pyridine (Hpypz) | 3D | Guest-driven flexibility; shape-memory | nih.gov | | PCN-601 / PCN-602 | Ni(II), Zr(IV) | Pyrazolate-based porphyrinic linkers | 3D | High chemical stability | researchgate.net | | [Fe(LO−)2AgNO3BF4•CH3OH]n | Fe(III), Ag(I) | 3,3′-(4-cyanophenyl-pyridine-2,6-diyl)bis(1-(2,6-dichlorophenyl)-1H-pyrazol-5-olate) | 1D | Heterometallic double chain | mdpi.com | | poly-[Co2(HL1)2(L3)] | Co(II) | 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) | 3D (α-Po structure) | Contains pyrazolate-bridged dimers | acs.org | | [{Cu2(μ-I)(μ3-I)}2(3,2'-pypzpy)2]n | Cu(I) | 3-(1-(pyridin-2-yl)-1H-pyrazolyl)pyridine | 2D Network | Formed from chair-like [Cu2I2] units | researchgate.netacs.org |

Catalytic Applications of 2 1h Pyrazol 4 Yl Pyridine Metal Complexes

Homogeneous Catalysis Mediated by Pyrazolyl-Pyridyl Complexes

The versatility of pyrazolyl-pyridine ligands is evident in the broad scope of homogeneous catalytic reactions they facilitate. researchgate.net These ligands can stabilize various transition metals, creating robust catalysts for processes such as cross-coupling reactions, oxidation, and polymerization. mdpi.com The ability to modify the pyrazole (B372694) and pyridine (B92270) rings with different substituents allows for precise control over the electronic and steric environment of the metal center, thereby influencing the catalyst's performance. researchgate.net

For instance, ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands have been synthesized and demonstrated to be highly active catalysts. acs.org These complexes are particularly effective in the transfer hydrogenation of ketones, a key transformation in organic synthesis. acs.orgacs.org The modular nature of the 2-(1H-pyrazol-4-yl)pyridine framework enables the development of tailored catalysts for specific applications, highlighting the importance of this ligand class in modern homogeneous catalysis. researchgate.net

The catalytic prowess of these complexes extends to environmentally benign processes. Ruthenium(II) complexes with a pyrazole-pyridine-pyrazole (NNN) ligand have been successfully employed in the acceptorless dehydrogenation of primary alcohols to aldehydes. rsc.org This reaction is notable for producing dihydrogen as the only byproduct, aligning with the principles of green chemistry. rsc.org The catalyst demonstrated good functional group tolerance and afforded high yields of the desired aldehydes under mild conditions. rsc.org

Furthermore, palladium(II) complexes containing pyrazolylpyridine derivatives have shown efficiency as precatalysts in fundamental organic reactions like Suzuki-Miyaura and Heck cross-couplings. researchgate.net The strategic design of the ligand environment has been identified as a key factor in improving the efficiency of these catalytic processes. researchgate.net

Reductive Transformations: Transfer Hydrogenation and Dehydrogenation

A significant area of application for this compound metal complexes is in reductive and dehydrogenative transformations. These reactions are fundamental in organic synthesis for the interconversion of functional groups, such as the reduction of ketones to alcohols and the dehydrogenation of alcohols to ketones or N-heterocycles to their aromatic counterparts.

Ruthenium(II) complexes, in particular, have emerged as powerful catalysts for these processes. For example, ruthenium(II) p-cymene (B1678584) complexes with 3,5-disubstituted pyrazolyl-pyridine ligands are active in the dehydrogenation of formic acid, a promising liquid organic hydrogen carrier. researchgate.net One of the most active catalysts in this series was capable of quantitatively converting formic acid to carbon dioxide and hydrogen within an hour. researchgate.net

The transfer hydrogenation of ketones to secondary alcohols is another area where these catalysts excel. Ruthenium(II) complexes with a pyrazolyl-pyridyl-pyrazole ligand have shown exceptionally high activity, achieving turnover frequencies (TOFs) up to 720,000 h⁻¹ in refluxing isopropyl alcohol. acs.orgresearchgate.net The presence of an NH group on the pyrazole ring has been found to significantly accelerate the reaction rate. acs.orgresearchgate.net Similarly, other ruthenium(II) complexes with related NNN-type ligands have also demonstrated good catalytic activity in the transfer hydrogenation of ketones, with conversions reaching up to 99%. acs.orgresearchgate.net

The table below summarizes the performance of selected pyrazolyl-pyridine metal complexes in transfer hydrogenation and dehydrogenation reactions.

| Catalyst/Precursor | Reaction | Substrate | Product | Key Performance Metrics |

| [RuCl(p-cymene)L]X (L = 3,5-disubstituted pyrazolyl-pyridine) | Formic Acid Dehydrogenation | Formic Acid | H₂ + CO₂ | TON ~1032, TOF ~1238 h⁻¹ researchgate.net |

| Ruthenium(II) complex with pyrazolyl-pyridyl-pyrazole ligand | Transfer Hydrogenation | Ketones | Secondary Alcohols | TOF up to 720,000 h⁻¹ acs.orgresearchgate.net |

| [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl (L1 = 2,6-bis(1H-5-methyl-pyrazol-3-yl)pyridine) | Acceptorless Dehydrogenation | Primary Alcohols | Aldehydes | Up to 99% yield rsc.org |

| Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridine ligand | Formic Acid Dehydrogenation | Formic Acid | H₂ | Active under acidic conditions nih.gov |

| Ruthenium(II) hydride complex with pyrazolyl-indolyl-pyridine ligand | Acceptorless Dehydrogenation | N-Heterocycles, Secondary Alcohols | Aromatic N-Heterocycles, Ketones | High catalytic activity with broad substrate scope acs.org |

In addition to ruthenium, iridium complexes bearing pyridyl-pyrazole ligands have been developed for both carbon dioxide hydrogenation and formic acid dehydrogenation. osti.gov The introduction of a hydroxyl group on the pyrazole ring was found to enhance the catalytic activity. osti.gov

Mechanistic Insights into Catalyst Performance and Metal-Ligand Cooperation

The high efficiency of many catalytic systems based on this compound and related ligands is often attributed to the concept of metal-ligand cooperation (MLC). nih.gov In this mechanistic paradigm, the ligand is not merely a spectator but actively participates in the catalytic cycle, often through proton transfer events or by undergoing reversible structural changes. nih.govnsf.gov

For protic pyrazole complexes, the NH group of the pyrazole ring plays a crucial role. nih.govdntb.gov.ua This acidic proton can be transferred to the substrate or a basic reagent, facilitating key steps in the catalytic cycle. For instance, in the transfer hydrogenation of ketones, a proposed mechanism involves the deprotonation of the pyrazole NH group to generate a more electron-donating pyrazolato ligand, which enhances the catalytic activity of the metal center. nih.gov The proton can then be transferred back to the substrate in a later step.

The hemilability of the pyrazolyl-pyridine ligand, where one of the donor atoms can reversibly dissociate from the metal center, is another important aspect of their catalytic activity. researchgate.net This creates a vacant coordination site on the metal, allowing for substrate binding and subsequent transformation. The unsymmetrical nature of some pyrazolyl-pyridine ligands contributes to this hemilability and is considered a factor in the high catalytic activity observed in transfer hydrogenation reactions. acs.orgresearchgate.net

Mechanistic studies, including kinetic analyses and computational modeling, have been employed to elucidate the intricate steps of the catalytic cycles. For iridium complexes in formic acid dehydrogenation, a plausible reaction mechanism involves the coordination of a formate (B1220265) anion, followed by β-hydride elimination to generate an iridium-hydride intermediate and release carbon dioxide. osti.gov The subsequent protonation of the hydride complex releases hydrogen gas and regenerates the active catalyst. osti.gov

In some rhodium-catalyzed reactions, mechanistic investigations have pointed to a cooperative ligand-assisted proton shuttle (LAPS) process. acs.org While not directly involving this compound, these studies on related pyridonato ligands highlight the potential for similar MLC mechanisms in pyrazolyl-pyridine systems. The hemilability of the ligand is crucial for triggering a concerted metal-ligand deprotonation step, which is key to the catalytic cycle. acs.org

The interplay between the electronic properties of the ligand, the nature of the metal center, and the reaction conditions dictates the operative catalytic mechanism. The ability of the pyrazole moiety to engage in proton transfer and the flexible coordination modes of the pyrazolyl-pyridine ligand are key factors contributing to the remarkable catalytic performance of these complexes. nih.govdntb.gov.ua

Biological Activities and Medicinal Chemistry of 2 1h Pyrazol 4 Yl Pyridine Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of 2-(1H-pyrazol-4-yl)pyridine have demonstrated significant potential as anticancer agents. The pyrazolopyridine nucleus, being structurally analogous to purines, can act as an antagonist to natural purines in various biological processes, thereby interfering with the growth of cancer cells. nih.gov

Research has led to the discovery of numerous chemical entities containing the pyrazolopyridine nucleus with notable anticancer activities. nih.gov For instance, certain pyrazoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including pancreatic, glioblastoma, and leukemic cells. mdpi.com One study identified a 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline derivative as a particularly effective agent against AsPC-1 pancreatic and U251 glioblastoma cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively. mdpi.com

Furthermore, hybrids of pyrazole-containing compounds with other pharmacologically active moieties have been explored. Pyridine-thiazole hybrid molecules have shown moderate antitumor activity, and the introduction of a pyrazoline fragment into these structures has been investigated for its impact on anticancer effects. mdpi.com Additionally, pyrazole (B372694) derivatives incorporating an imidazo[1,2-a]pyridine (B132010) moiety have been synthesized and investigated for their anti-breast cancer activity. The versatility of the pyrazole scaffold allows for the synthesis of a wide array of derivatives with potential antiproliferative properties. researchgate.net

| Compound Class | Cancer Cell Line(s) | Notable Activity |

| Pyrazoline derivatives | AsPC-1 (pancreatic), U251 (glioblastoma) | IC50 values of 16.8 µM and 11.9 µM for a specific derivative. mdpi.com |

| Pyridine-thiazole-pyrazoline hybrids | Various | Moderate antitumor activity observed. mdpi.com |

| Imidazo[1,2-a]pyridine-pyrazole hybrids | Breast cancer | Investigated for anti-breast cancer properties. |

| 2-Pyrazolyl-estradiol derivatives | MCF-7, PC-3, DU145, HeLa | Evaluated for in vitro anticancer activity. nih.gov |

Antimicrobial and Antifungal Agent Development

The development of novel antimicrobial and antifungal agents is crucial to combat the rise of drug-resistant pathogens. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this area.

Numerous studies have reported the synthesis and evaluation of pyrazole and pyridine (B92270) derivatives against a range of microorganisms. mdpi.comresearchgate.netmdpi.com For example, novel pyrazole and pyrazoline derivatives of benzimidazole (B57391) have been prepared and tested against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov In one study, a pyrazolone (B3327878) derivative exhibited interesting antibacterial activity against Escherichia coli. nih.gov

Furthermore, pyrazole-1-carbothiohydrazide has been used as a precursor to synthesize a series of pyrazolyl 1,3,4-thiadiazines and hydrazones. Several of these new compounds displayed considerable antimicrobial activity. nih.gov Specifically, certain hydrazone derivatives showed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that were lower than standard drugs in some cases. nih.gov The antifungal potential of pyrazole derivatives also extends to agricultural applications, with some compounds showing efficacy against plant pathogens. nih.govnih.gov

| Compound Series | Target Microorganisms | Key Findings |

| Pyrazolylbenzimidazoles | E. coli, S. aureus, C. albicans | A pyrazolone derivative showed notable activity against E. coli. nih.gov |

| Pyrazolyl 1,3,4-thiadiazines and hydrazones | Bacteria and fungi | Hydrazone derivatives exhibited significant antimicrobial and antifungal effects. nih.gov |

| Quinoline derivatives with pyrazole moieties | Gram-positive and Gram-negative bacteria, fungi | Most synthesized compounds showed excellent antimicrobial activities. researchgate.net |

| Pyrazolone derivatives | Various bacteria and fungi | Knoevenagel condensates of pyrazolones showed antimicrobial activity. researchgate.net |

Antiviral Efficacy and Therapeutic Potential

The quest for effective antiviral agents is a continuous effort in medicinal chemistry, and pyridine derivatives have been investigated for their potential in this domain. mdpi.comnih.gov The this compound scaffold has also been explored for its antiviral properties.

A notable study investigated the antiviral activity of pyrazole derivatives that also contain a hydroxyquinoline scaffold. These compounds were tested against a panel of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The results were promising, showing that the synthesized compounds exhibited antiviral activity against all tested coronaviruses. They demonstrated potent inhibition of SARS-CoV-2 at lower concentrations, highlighting their potential as therapeutic candidates against this significant human pathogen. nih.gov The study also indicated that these compounds could act as selective antiviral agents. nih.gov

The mechanism of antiviral action for some of these compounds was also preliminarily investigated, revealing effects on viral adsorption, direct viral deactivation (virucidal effect), and inhibition of viral replication within host cells. nih.gov For instance, one hydrazone derivative showed significant inhibition of viral adsorption and replication, as well as a strong virucidal effect against SARS-CoV-2 and HCoV-229E. nih.gov

| Virus | Compound Type | Observed Effects |

| SARS-CoV-2 | Hydroxyquinoline-pyrazole derivatives | Potent inhibition at low concentrations, virucidal effect, replication inhibition. nih.gov |

| MERS-CoV | Hydroxyquinoline-pyrazole derivatives | Antiviral activity observed. nih.gov |

| HCoV-229E | Hydroxyquinoline-pyrazole derivatives | Antiviral activity, including adsorption and replication inhibition. nih.gov |

Molecular Target Identification and Enzyme Inhibition Mechanisms

The therapeutic effects of this compound derivatives are often rooted in their ability to selectively inhibit specific enzymes that are crucial for disease progression. This targeted approach is a cornerstone of modern drug discovery.

Kinase Inhibitors (e.g., PI3K, SYK, EGFR, Aurora-A)

Kinases are a major class of enzymes that are frequently dysregulated in cancer and inflammatory diseases, making them attractive targets for therapeutic intervention. nih.gov Derivatives of this compound have been successfully developed as inhibitors of several important kinases.

PI3K (Phosphatidylinositol 3-kinase): The PI3K signaling pathway is often overactive in cancer, promoting cell proliferation and survival. nih.govdrugs.com Pyrazole and indazole-containing compounds have been extensively studied as PI3K inhibitors. nih.gov For example, a series of pyrazolopyridine derivatives were identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are involved in immunosuppression in the tumor microenvironment. nih.gov

SYK (Spleen Tyrosine Kinase): SYK is a key mediator of signaling in immune cells and is a target for autoimmune diseases and certain cancers. Several pyrazolylpyrimidine and pyrazolopyridine-based compounds have been developed as potent and selective SYK inhibitors. nih.govsigmaaldrich.comnih.gov

EGFR (Epidermal Growth Factor Receptor): Overactivity of EGFR is a hallmark of many cancers, particularly non-small cell lung cancer. rjlbpcs.comnih.govmdpi.com While many EGFR inhibitors exist, the development of new scaffolds continues. Indeno[1,2-c]pyrazoles have been investigated as EGFR tyrosine kinase inhibitors, with some compounds showing promising antitumor activity against lung adenocarcinoma cells. mdpi.com

Aurora-A Kinase: Aurora kinases are essential for cell division, and their overexpression is common in tumors. frontiersin.orgmedchemexpress.com A class of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines was developed as potent and selective inhibitors of Aurora A kinase, demonstrating antitumor effects in mouse models. nih.govresearchgate.net Another study identified 3-(pyrrolopyridin-2-yl)indazole derivatives as potent inhibitors of Aurora A. nih.gov

| Kinase Target | Compound Scaffold | Therapeutic Area |

| PI3Kγ/δ | Pyrazolopyridine | Cancer Immunotherapy nih.gov |

| SYK | Pyrazolylpyrimidine | Inflammatory Diseases, Cancer nih.govnih.gov |

| EGFR | Indeno[1,2-c]pyrazole | Non-Small Cell Lung Cancer mdpi.com |

| Aurora-A | 3-Cyano-6-(pyrazoloamino)pyridine | Cancer nih.govresearchgate.net |

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH can be an effective mechanism for antifungal agents. Several pyrazole carboxamide derivatives have been designed and synthesized as SDH inhibitors (SDHIs). fao.org

In one study, novel pyrazole carboxamide thiazole (B1198619) derivatives were evaluated for their antifungal activities. nih.gov The results showed that several compounds exhibited good activity against the plant pathogen Valsa mali. Molecular docking studies suggested that these compounds bind to the active site of SDH, and enzyme activity experiments confirmed this mode of action. nih.gov Another study on bis-pyrazole carboxamide derivatives also explored their potential as agricultural SDHI fungicides. nih.gov

Cholinesterase Modulation

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov

New series of pyrazoline derivatives have been synthesized and evaluated for their inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. nih.gov Some of these compounds were identified as selective and potent AChE inhibitors. nih.govnih.gov For instance, a 1-(3-nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline derivative showed significant AChE inhibitory activity with an IC50 value of 0.040 µM. nih.gov Molecular docking studies have helped to elucidate the interactions of these pyrazoline derivatives with the active site of the AChE enzyme. nih.gov Another series of pyrazoline-based compounds also yielded a potent AChE inhibitor, which was found to be more effective than the reference drug Tacrine. dergipark.org.tr

Spectroscopic Characterization and Solid State Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of 2-(1H-pyrazol-4-yl)pyridine by providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the seven protons on the pyridine (B92270) and pyrazole (B372694) rings.

Pyridine Ring Protons: The four protons of the pyridine ring typically appear in the aromatic region (δ 7.0–8.7 ppm). The proton adjacent to the nitrogen (at the C6 position) is the most deshielded due to the inductive effect of the nitrogen atom. The protons will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.

Pyrazole Ring Protons: The pyrazole ring features two protons on carbon atoms (C3 and C5) and one on a nitrogen atom (N-H). The C-H protons are expected to resonate as singlets in the aromatic region, typically between δ 7.5 and 8.0 ppm. mdpi.com The N-H proton signal is a broad singlet, and its chemical shift is highly dependent on solvent and concentration, often appearing above δ 10 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Pyridine Ring Carbons: The chemical shifts for the five carbons of the pyridine ring are expected in the range of δ 120–150 ppm, with the carbon atom at the C2 position, bonded to the pyrazole ring, showing a distinct shift.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring will also have characteristic shifts, influenced by the two adjacent nitrogen atoms.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for confirming the connectivity between the pyridine and pyrazole rings by observing a correlation from the pyridine C2 proton to the pyrazole C4 carbon, and vice versa.

Interactive Table: Expected NMR Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for 7 protons in aromatic region (δ 7.0-8.7 ppm) and one broad N-H signal (>10 ppm). | Provides information on the chemical environment of protons. |

| ¹³C NMR | Signals for 8 unique carbons in the aromatic region (δ 110-160 ppm). | Identifies the number of chemically distinct carbon atoms. |

| COSY | Cross-peaks showing coupling between adjacent protons on the pyridine ring. | Establishes proton connectivity within spin systems. |

| HSQC | Correlation peaks linking each proton to its directly attached carbon. | Assigns carbon signals based on known proton signals. |

| HMBC | Correlations between protons and carbons 2-3 bonds away, confirming the pyrazole-pyridine link. | Confirms the overall molecular skeleton and connectivity of fragments. |

Vibrational Spectroscopy: Comprehensive Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups and bonding framework of this compound by measuring the vibrational frequencies of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

N-H Stretch: A broad absorption band is expected in the region of 3100–3200 cm⁻¹, characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to hydrogen bonding in the solid state. mdpi.com

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of both the pyridine and pyrazole rings.

C=N and C=C Ring Stretching: A series of strong to medium intensity bands between 1400 and 1650 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic rings. The pyridine ring, in particular, gives rise to several distinct bands in this region.

C-H In-Plane and Out-of-Plane Bending: The region below 1300 cm⁻¹ contains bands for C-H in-plane bending, while the region between 700 and 900 cm⁻¹ is dominated by strong C-H out-of-plane bending vibrations, which are often diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to IR spectroscopy. Aromatic ring systems often produce strong Raman signals. The symmetric ring "breathing" modes of both the pyrazole and pyridine rings, which involve the uniform expansion and contraction of the rings, are expected to be particularly intense in the Raman spectrum, typically appearing in the 990-1050 cm⁻¹ range.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

|---|---|---|---|

| N-H Stretch (Pyrazole) | 3100 - 3200 (Broad) | Weak | Frequency is sensitive to hydrogen bonding. mdpi.com |

| Aromatic C-H Stretch | 3050 - 3150 (Sharp) | Strong | Characteristic of sp² C-H bonds. |

| C=N / C=C Ring Stretch | 1400 - 1650 | Strong | Multiple bands representing the vibrations of both heterocyclic rings. |

| Ring Breathing Mode | Not typically strong in IR | Strong (e.g., ~1000 cm⁻¹) | Symmetric vibration of the aromatic rings. |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 (Strong) | Weak | Useful for determining ring substitution patterns. |

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and elemental formula of the compound and to study its fragmentation pathways upon ionization.

High-Resolution Mass Spectrometry (HRMS): Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured with high precision. For this compound with the elemental formula C₈H₇N₃, the calculated monoisotopic mass is 145.0640 Da. uni.lu HRMS would confirm this mass, thereby validating the elemental composition. Predicted m/z values for common adducts are a useful reference. uni.lu

Fragmentation Analysis: In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion is fragmented into smaller, characteristic ions.

Molecular Ion (M⁺˙): The parent peak would be observed at an m/z of 145.

Key Fragmentation Pathways: A likely fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from either the pyridine or pyrazole ring, a common fragmentation for nitrogen-containing heterocycles. The loss of N₂ (28 Da) from the pyrazole ring is another characteristic fragmentation pathway for pyrazoles. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₈H₇N₃⁺ | 145.06345 | Molecular Ion (Predicted) uni.lu |

| [M+H]⁺ | C₈H₈N₃⁺ | 146.07128 | Protonated Molecule (Predicted) uni.lu |

| [M+Na]⁺ | C₈H₇N₃Na⁺ | 168.05322 | Sodium Adduct (Predicted) uni.lu |

| [M-HCN]⁺˙ | C₇H₆N₂⁺˙ | 118.0531 | Hypothesized fragment from loss of hydrogen cyanide. |

| [M-N₂]⁺˙ | C₈H₇N⁺˙ | 117.0578 | Hypothesized fragment from loss of dinitrogen. |

X-ray Diffraction: Single Crystal and Powder Analysis for Molecular and Crystal Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If suitable single crystals of this compound can be grown, this technique can provide a definitive molecular structure. The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazole and pyridine rings and the linkage between them.

Molecular Conformation: Determining the dihedral angle between the planes of the two heterocyclic rings, which reveals the degree of planarity or twist in the molecule.

Crystal Packing: Elucidating the intermolecular interactions, such as hydrogen bonds (e.g., N-H···N interactions involving the pyrazole N-H donor and the pyridine or pyrazole nitrogen acceptors) and π-π stacking, that govern the crystal lattice.

Powder X-ray Diffraction (PXRD): For polycrystalline samples, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is essential for assessing sample purity, identifying different polymorphic forms, and monitoring solid-state transformations.

As of this writing, a published single-crystal structure for the unsubstituted this compound is not available in open crystallographic databases.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (fluorescence) spectroscopy, is used to investigate the electronic transitions and optical properties of the molecule.

UV-Visible Absorption Spectroscopy: As a conjugated aromatic system, this compound is expected to absorb UV light, promoting electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). The UV-Vis spectrum would likely show absorption bands characteristic of π→π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment, reflecting the polarity of the electronic ground and excited states.

Computational Chemistry and Theoretical Studies of 2 1h Pyrazol 4 Yl Pyridine Systems

Quantum Mechanical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are cornerstones of modern computational chemistry, providing a balance between accuracy and computational cost. These methods are extensively used to explore the fundamental properties of pyrazolyl-pyridine systems.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, often with the B3LYP hybrid functional, are employed to find the lowest energy conformation. For derivatives of pyrazolyl-pyridine, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Studies on related heteroaromatic compounds indicate that the 2-(1H-pyrazol-4-yl)pyridine core tends to adopt a near-planar conformation, which is stabilized by the conjugated π-systems of the two rings. nih.gov The planarity of the molecule is a key factor influencing its electronic properties and how it interacts with other molecules. Computational analysis allows for the exploration of the conformational landscape, identifying the most stable rotamers (isomers formed by rotation around a single bond) and the energy barriers between them. For instance, in a substituted 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, DFT calculations were used to optimize the structures of the E and Z isomers, showing good agreement with the experimental geometries. researchgate.net

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Dihedral Angle (Ring-Ring) | X-ray Crystallography | ~4.04° | researchgate.net |

| DFT/B3LYP | ~0.5° | ||

| N-H···O Bond Distance | X-ray Crystallography | 1.96 Å | researchgate.net |

| DFT/B3LYP | 1.96 Å |

DFT calculations are invaluable for elucidating the electronic properties of molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. nih.govthaiscience.infoajchem-a.com

For pyrazolyl-pyridine systems, the HOMO is typically distributed over the π-system of both rings, while the LUMO is also located on the π-conjugated framework. scispace.com In a DFT study of a rhenium(I) complex with a 2-(1H-pyrazol-3-yl)pyridine ligand, the LUMO was found to be located on the pyridylpyrazole moiety, indicating its role as an electron acceptor in electronic transitions. scispace.com

Molecular Electrostatic Potential (MEP) maps are another useful tool derived from QM calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. thaiscience.infoajchem-a.com These maps are crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. For the this compound scaffold, the nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and coordination to metal ions. ajchem-a.com

| Compound System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT/B3LYP/6-31G(d) | -6.702 | -2.244 | 4.458 | nih.gov |

| p-nitroaniline (for comparison) | DFT/B3LYP/6-311G(d,p) | -6.775 | -2.885 | 3.890 | thaiscience.info |

| [Re(PyPzH)(CO)3Cl] | DFT | -6.23 | -2.45 | 3.78 | scispace.com |

QM calculations can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions can help assign complex spectra, confirm molecular structures, and understand how electronic structure influences chemical shifts. researchgate.netnih.gov

IR Spectroscopy: DFT calculations can compute vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement, allowing for precise assignment of vibrational modes to specific functional groups and molecular motions. researchgate.netchemrxiv.orgnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. scispace.comresearchgate.netscispace.com It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis helps to assign electronic transitions, such as π→π* and n→π* transitions, within the molecule. For a pyrazole derivative, TD-DFT calculations identified a prominent absorption peak at approximately 251 nm as a π→π* transition. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with their environment (e.g., solvent or a biological macromolecule). nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For this compound derivatives, MD simulations are particularly useful for studying their stability and interactions within a protein's binding site after a docking procedure. tandfonline.comnih.gov By simulating the complex for nanoseconds, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex over time. A stable RMSD suggests that the ligand remains securely in the binding pocket in the predicted conformation. nih.gov These simulations provide a dynamic view that complements the static picture from molecular docking. mdpi.comgatech.edu

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.comjscimedcentral.com This method is central to drug discovery for screening virtual libraries of compounds against a biological target. For derivatives of this compound, docking studies have been performed against various targets, including protein kinases and G-protein coupled receptors. nih.govresearchgate.net

Docking algorithms sample numerous possible binding poses and use a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol or kJ/mol. nih.govresearchgate.net Lower binding energies suggest more favorable interactions. These studies reveal the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds with backbone amides or acidic/basic side chains, and π-π stacking with aromatic residues. For example, docking studies of pyrazole derivatives against PIM-1 kinase showed binding energies ranging from -9.34 to -21.94 kcal/mol, with the most potent compounds forming stable hydrogen bonds with key residues like Lys67 and Glu171. rsc.orgnih.gov

| Derivative Class | Protein Target | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Cyanopyridine–pyrazole conjugates | PIM-1 Kinase | -21.94 kcal/mol | Lys67, Glu171, Asp186 | rsc.orgnih.gov |

| 1H-pyrazole derivatives | VEGFR-2 | -5.92 to -10.09 kJ/mol | Not specified | nih.gov |

| 1H-pyrazole derivatives | CDK2 | up to -10.35 kJ/mol | Not specified | nih.gov |

| Pyrazol-4-yl-pyridine PAMs | M4 Muscarinic Receptor | pKB ~6.3-6.5 | Not specified | nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | -8.5 kcal/mol | His94, His96, His119, Thr199 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

In a QSAR study, molecular descriptors (numerical values that encode structural or physicochemical properties) are calculated for a set of molecules with known activities. researchgate.net These descriptors can be 2D (e.g., molecular weight, counts of atoms) or 3D (e.g., steric and electrostatic fields). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the model. researchgate.net

For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as enzyme inhibitors. researchgate.netmdpi.com The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive power. These models help identify which molecular properties are most important for activity, thereby guiding the design of more potent analogues. nih.govresearchgate.netnih.gov

Theoretical Mechanistic Studies of Chemical and Biochemical Reactions

Theoretical mechanistic studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the pathways of chemical and biochemical reactions. These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction kinetics and thermodynamics.

For this compound, theoretical studies could explore several key areas:

Tautomerism: The pyrazole ring can exist in different tautomeric forms. Computational studies can determine the relative stabilities of these tautomers and the energy barriers for their interconversion, which is crucial for understanding its receptor-binding interactions.

Protonation and Deprotonation: The nitrogen atoms in both the pyrazole and pyridine rings are potential sites for protonation. Theoretical calculations can predict the most likely site of protonation by evaluating the proton affinities of the different nitrogen atoms. This is vital for understanding the compound's behavior in biological systems at physiological pH.

Metal Complexation: The bidentate nature of the pyrazolyl-pyridine scaffold makes it an excellent ligand for metal ions. DFT studies can model the coordination of metal ions to this compound, predicting geometries, binding energies, and the electronic structure of the resulting complexes. This is particularly relevant for its potential applications in catalysis and materials science.

Reaction Mechanisms: Computational chemistry can be used to investigate the mechanisms of reactions involving this compound, such as electrophilic or nucleophilic substitutions on either of the heterocyclic rings. For instance, studies on related pyrazole derivatives have utilized DFT to understand reaction pathways in syntheses and metabolic transformations.

While specific mechanistic studies on this compound are sparse, the principles from computational studies on isomers like 2-(1H-pyrazol-1-yl)pyridine and other substituted pyrazoles suggest that the electronic interplay between the electron-rich pyrazole and the electron-deficient pyridine ring would be a key determinant of its reactivity.

In Silico ADME Prediction and Druglikeness Assessment

In the realm of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and assessing the "druglikeness" of a compound. These predictions help in prioritizing candidates for further experimental investigation.

For this compound, a typical in silico analysis would involve the calculation of various molecular descriptors to evaluate its potential as a drug candidate. These descriptors are often benchmarked against established rules, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Druglikeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~145.16 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | ~1.0-1.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Good for oral bioavailability |

Note: The values in this table are estimations based on computational models for a molecule with the structure of this compound. Actual experimental values may vary.

Druglikeness Assessment: